Pyridine, 3-methyl-4-(4-nitrophenyl)-
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Overview
Description
Pyridine, 3-methyl-4-(4-nitrophenyl)-: is an organic compound that belongs to the class of nitrophenyl-substituted pyridines. This compound is characterized by a pyridine ring substituted with a methyl group at the third position and a nitrophenyl group at the fourth position. It is known for its diverse applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of 3-methyl-4-phenylpyridine: The compound can be synthesized by nitrating 3-methyl-4-phenylpyridine using a mixture of concentrated nitric acid and sulfuric acid.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction between 3-methyl-4-bromopyridine and 4-nitrophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of Pyridine, 3-methyl-4-(4-nitrophenyl)- often involves large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Antimicrobial and Antiviral Agents: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets and inhibit microbial growth.
Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of Pyridine, 3-methyl-4-(4-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyridine ring can coordinate with metal ions, influencing various biochemical pathways . The compound’s ability to undergo redox reactions and form stable complexes with metals makes it a versatile agent in both biological and chemical systems .
Comparison with Similar Compounds
- Pyridine, 3-methyl-4-phenyl-
- Pyridine, 3-methyl-4-(3-nitrophenyl)-
- Pyridine, 3-methyl-4-(2-nitrophenyl)-
Comparison:
- Pyridine, 3-methyl-4-(4-nitrophenyl)- is unique due to the position of the nitro group, which significantly influences its reactivity and interaction with biological targets. The para-nitro substitution enhances its electron-withdrawing properties, making it more reactive in nucleophilic substitution and redox reactions compared to its meta- and ortho-substituted analogs .
Properties
CAS No. |
113120-10-8 |
---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-methyl-4-(4-nitrophenyl)pyridine |
InChI |
InChI=1S/C12H10N2O2/c1-9-8-13-7-6-12(9)10-2-4-11(5-3-10)14(15)16/h2-8H,1H3 |
InChI Key |
VQIULPHPBKAKOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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